3-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Overview
Description
3-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a combination of sulfonyl, thiazolyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting chlorobenzene with chlorosulfonic acid under controlled temperature conditions.
Synthesis of the thiazole ring: This involves the reaction of appropriate thiophene derivatives with thioamides under cyclization conditions.
Coupling reactions: The final step involves coupling the sulfonyl chloride with the thiazole derivative in the presence of a base such as triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl and thiazole groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Substitution: Products vary depending on the nucleophile used but generally include substituted aromatic compounds.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functional compounds.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in inflammatory pathways.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzenesulfonyl chloride: This compound shares the sulfonyl chloride group and is used in similar synthetic applications.
4-chlorobenzenesulfonyl chloride: Another related compound, used as an intermediate in organic synthesis.
Uniqueness
3-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S3/c17-10-1-3-11(4-2-10)26(22,23)8-7-15(21)20-16-19-12(9-24-16)13-5-6-14(18)25-13/h1-6,9H,7-8H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPKBEFRGFZLCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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